molecular formula C16H11NO2S B2955769 isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione CAS No. 866009-27-0

isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione

Cat. No.: B2955769
CAS No.: 866009-27-0
M. Wt: 281.33
InChI Key: AEECGLZEPAHHDE-UHFFFAOYSA-N
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Description

Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione (molecular formula: C₁₆H₁₁NO₂S, molecular weight: 281.33 g/mol) is a polycyclic heterocyclic compound featuring fused isoindole, benzothiazepine, and dione moieties . Its synthesis likely involves intramolecular Friedel-Crafts reactions, as seen in related isoindoloquinoline derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7aH-isoindolo[2,3-a][3,1]benzothiazepine-5,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2S/c18-14-9-20-16-11-6-2-1-5-10(11)15(19)17(16)13-8-4-3-7-12(13)14/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEECGLZEPAHHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2N3C(S1)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione typically involves the reaction of 2-formylbenzoic acids with substituted 2-(1-aminoalkyl)phenols or 2-amino-phenylcarbinols. This reaction is carried out in refluxing toluene with a catalytic amount of p-toluenesulfonic acid, followed by azeotropic distillation of water . The resulting product is a tetracyclic compound with the desired isoindolo[2,1-a][3,1]benzothiazepine structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of phenolic substrates and thereby reducing melanin production . The compound’s structure allows it to form stable interactions with the enzyme, enhancing its inhibitory activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Class Core Structure Biological Activity/Findings Key Reference(s)
Isoindolo[2,1-a][3,1]benzothiazepine-5,12-dione Benzothiazepine + isoindole + dione No direct data; inferred stability from planar chromophore analogs
Isoindolo[1,2-b]quinazolinones Quinazolinone + isoindole Moderate cytotoxicity (CCRF CEM leukemia cells); retained topoisomerase II inhibition
Isoindolo[2,1-a]benzimidazoles Benzimidazole + isoindole Inactive as topoisomerase II inhibitors; no significant antitumor activity
Isoindolo[2,1-a]quinoxalines Quinoxaline + isoindole No antiviral activity against HIV-1 RT despite thiourea modifications
Isoindolo[2,1-a]quinolines Quinoline + isoindole NIR absorption (λmax ~474 nm) influenced by methyl substituents; hypoxia mitigation
Isoindolo[2,1-a][3,1]benzoxazine-dione Benzoxazine + isoindole + dione No biological data; molecular formula C₁₅H₉NO₃ vs. C₁₆H₁₁NO₂S (sulfur vs. oxygen substitution)

Key Insights from Structural Modifications

Heterocyclic Core Influence: The replacement of benzothiazepine with benzoxazine (as in ) reduces molecular weight and alters hydrogen-bonding capacity (0 H-bond donors in benzoxazine vs. This may affect solubility or target binding. Quinazolinone derivatives (e.g., batracylin analogs) exhibit antitumor activity via topoisomerase II inhibition, while benzimidazole analogs are inactive, highlighting the critical role of the fused heterocycle .

Substituent Effects: Methyl groups at position 5 of isoindoloquinolines enhance NIR absorption (ε = 6730 M⁻¹cm⁻¹) . For the target compound, analogous substituents could modulate optoelectronic properties. A diethylaminomethyl group in isoindoloquinoline 19b significantly improved hypoxia mitigation, suggesting that functional group engineering can enhance bioactivity .

Biological Activity

Isoindolo[2,1-a][3,1]benzothiazepine-5,12(6H,7aH)-dione is a heterocyclic compound that exhibits a variety of biological activities relevant to medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique fused structure combining isoindole and benzothiazepine moieties. This structural complexity contributes to its diverse biological activities.

The compound primarily acts as an enzyme inhibitor , particularly targeting tyrosinase, which plays a crucial role in melanin production. By binding to the active site of tyrosinase, it inhibits the oxidation of phenolic substrates, leading to decreased melanin synthesis. This mechanism underlines its potential applications in treating hyperpigmentation disorders.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. For instance:

  • In Vitro Studies : Compounds derived from isoindolo[2,1-a][3,1]benzothiazepine demonstrated significant cytotoxic effects against various cancer cell lines. A study reported IC50 values for two derivatives against A549 adenocarcinoma cells at 116.26 μM and 114.25 μM respectively after 48 hours (Table 1) .
Cell LineCompound 3 (IC50 μM)Compound 4 (IC50 μM)
A549114.25116.26
HeLa148.59140.60
  • In Vivo Studies : The efficacy of these compounds was further evaluated in nude mice models where tumor growth was induced with A549 cells. The treatment resulted in reduced tumor sizes compared to control groups over a 60-day period .

Antimicrobial Activity

Isoindolo[2,1-a][3,1]benzothiazepine derivatives are also being investigated for their antimicrobial properties. Preliminary results indicate that certain derivatives exhibit significant activity against various bacterial strains, making them potential candidates for antibiotic development.

Anti-inflammatory Properties

Research indicates that these compounds may possess anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production in vitro . This suggests potential applications in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzothiazepines and isoindoles regarding their biological activity:

Compound TypeNotable Activities
Isoindole derivativesAntiproliferative effects against various cancers
BenzothiazepinesEnzyme inhibition (e.g., α-glucosidase inhibitors)
Isoindolo[1,2-b][1,3]benzoxazinonesPotential neuroprotective effects

Case Studies and Research Findings

Several studies have focused on the synthesis and characterization of isoindolo derivatives:

  • A study synthesized various isoindole-1,3-dione derivatives and evaluated their antiproliferative effects against A549 cells using MTT assays .
  • Another investigation explored the enzyme inhibitory activities of novel benzothiazepines showing promising results against α-glucosidase .

Q & A

Q. What are the common synthetic routes for isoindolo[2,1-a][3,1]benzothiazepine-5,12-dione derivatives?

The synthesis typically involves intramolecular cyclization reactions. For example, intramolecular Friedel-Crafts reactions of acid chlorides derived from 2-arylphthalimides are a key step, yielding the fused heterocyclic core . Another approach uses hydroxylactams treated with reagents like PTSA under reflux to form carbocations, followed by π-nucleophilic attacks to construct the isoindoloquinoline scaffold . Purification often employs column chromatography with solvents like DCM/ethyl acetate (8:2) . Yields range from 55% to 95%, depending on substituents .

Q. How are isoindolo[2,1-a][3,1]benzothiazepine derivatives characterized?

Standard characterization includes:

  • Melting points : Reported for derivatives (e.g., 183°C for compound 18 in ).
  • Spectroscopy : IR (C=O stretches at ~1698 cm⁻¹), ¹H/¹³C NMR (e.g., δ 3.54–7.98 ppm for aromatic protons), and elemental analysis (e.g., C: 84.82%, H: 5.08%, N: 4.71%) .
  • Chromatography : TLC and HPLC for purity assessment .

Q. What biological activities have been evaluated for these compounds?

Derivatives have been tested for:

  • Antiviral activity : Thiourea derivatives showed no significant HIV-1 RT inhibition (IC₅₀ > 100 μM) .
  • Antitumor potential : Isoindoloquinoline analogs demonstrated cytotoxicity against leukemia cells (CCRF CEM) but lacked topoisomerase II inhibition .
  • Antihypoxic effects : 6-(Diethylaminomethyl) derivatives exhibited protective effects against N₂-induced hypoxia .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of isoindoloquinoline derivatives?

Regioselectivity depends on carbocation stability and reaction conditions. For example, hydroxylactams (e.g., 4a,b) under reflux with PTSA favor enamides (13a,b) via stabilized carbocations, while trifluoroacetic acid at room temperature yields intermediates (11a,b) that isomerize later . Computational modeling of π→π* and n→π* interactions can predict dominant pathways .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies (e.g., inactive thioureas vs. active diethylaminomethyl derivatives) require:

  • SAR studies : Systematic variation of substituents (e.g., halogen vs. alkyl groups) to identify pharmacophores.
  • Metabolic profiling : Testing for N-acetyl metabolites, which may influence toxicity or efficacy .
  • Targeted assays : Comparing inhibition across related enzymes (e.g., HIV-1 RT vs. topoisomerases) .

Q. What mechanistic insights explain the formation of isoindolo[2,1-a]benzothiazepine derivatives?

Key mechanisms include:

  • N-Acyliminium ion cyclization : Generated from hydroxylactams, these ions undergo intramolecular attacks by vinylbenzenes to form fused rings .
  • Domino reactions : P4O10/TfOH-mediated condensation-cyclization between amines and dicarboxylic acids yields isoindolo[1,2-a]isoquinolinones in solvent-free conditions .

Q. How can solvent-free or catalyst-free synthesis improve sustainability?

The P4O10/TfOH system enables domino condensation-cyclization without solvents or catalysts, achieving >90% yields for isoindoloquinolinones. This reduces waste and simplifies purification .

Q. What computational methods predict non-covalent interactions affecting reactivity?

Frontier Molecular Orbital (FMO) theory analyzes HOMO-LUMO gaps to anticipate n→π* interactions. For example, lone pair donation from oxygen to aromatic rings stabilizes intermediates in isoindoloquinoline synthesis .

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